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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of methyl 2-cyano-3-
methylbutanoate, a key intermediate in various organic syntheses. This document collates

available physicochemical data, outlines plausible synthetic routes, and details analytical

methodologies for the characterization of this compound. Due to the limited availability of

specific experimental data for methyl 2-cyano-3-methylbutanoate, this guide incorporates

data from closely related analogs to provide a thorough understanding of its expected

properties and behavior. All quantitative data is presented in structured tables for clarity, and

key processes are visualized using workflow diagrams.

Introduction
Methyl 2-cyano-3-methylbutanoate is a nitrile ester derivative with potential applications as a

building block in the synthesis of more complex molecules, including pharmaceuticals and

agrochemicals. The presence of both a nitrile and an ester functional group at a chiral center

makes it a versatile synthon. A thorough understanding of its structural and physicochemical

properties is crucial for its effective utilization in research and development.
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The fundamental physicochemical properties of methyl 2-cyano-3-methylbutanoate are

summarized in Table 1. The data presented is primarily based on computed values from

reputable chemical databases, as extensive experimental data is not readily available in the

public domain.

Table 1: Physicochemical Properties of Methyl 2-Cyano-3-Methylbutanoate[1]

Property Value Source

Molecular Formula C₇H₁₁NO₂ PubChem[1]

Molecular Weight 141.17 g/mol PubChem[1]

IUPAC Name
methyl 2-cyano-3-

methylbutanoate
PubChem[1]

CAS Number 52752-25-7 PubChem[1]

Computed XLogP3 1.4 PubChem[1]

Computed Hydrogen Bond

Donor Count
0 PubChem[1]

Computed Hydrogen Bond

Acceptor Count
3 PubChem[1]

Computed Rotatable Bond

Count
3 PubChem[1]

Computed Exact Mass 141.07897859 g/mol PubChem[1]

Computed Monoisotopic Mass 141.07897859 g/mol PubChem[1]

Computed Topological Polar

Surface Area
50.1 Å² PubChem[1]

Synthesis of Methyl 2-Cyano-3-Methylbutanoate
A plausible synthetic route for methyl 2-cyano-3-methylbutanoate involves the alkylation of a

cyanoacetate ester. A general experimental protocol for a similar synthesis is described below.
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General Experimental Protocol: Alkylation of Methyl
Cyanoacetate
This protocol describes a general procedure for the alkylation of methyl cyanoacetate, which

can be adapted for the synthesis of methyl 2-cyano-3-methylbutanoate using an appropriate

isopropyl halide.

Materials:

Methyl cyanoacetate

Isopropyl bromide (or other suitable isopropyl halide)

Sodium hydride (or another suitable base)

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

Quenching agent (e.g., saturated aqueous ammonium chloride)

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous

solvent under a nitrogen atmosphere.

The suspension is cooled to 0 °C in an ice bath.

Methyl cyanoacetate is added dropwise to the stirred suspension. The mixture is stirred at 0

°C for 30 minutes to allow for the formation of the enolate.

Isopropyl bromide is then added dropwise to the reaction mixture.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3181075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is carefully quenched by the slow addition of saturated aqueous ammonium

chloride solution.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography to yield the

desired methyl 2-cyano-3-methylbutanoate.
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Caption: Synthetic workflow for methyl 2-cyano-3-methylbutanoate.

Structural Elucidation
The structural characterization of methyl 2-cyano-3-methylbutanoate would typically involve

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific

experimental spectra for the target molecule are not widely published, data from analogous

compounds can be used for interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the

different proton environments in the molecule. The expected chemical shifts (δ) and

multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 2-Cyano-3-Methylbutanoate

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH(CN)COOCH₃ 3.5 - 3.8 Doublet 1H

-COOCH₃ ~3.8 Singlet 3H

-CH(CH₃)₂ 2.2 - 2.5 Multiplet 1H

-CH(CH₃)₂ 1.1 - 1.3 Doublet 6H

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon

environments. PubChem mentions the availability of a ¹³C NMR spectrum, and the predicted

chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 2-Cyano-3-Methylbutanoate

Carbon Predicted Chemical Shift (ppm)

-C≡N 115 - 120

-C=O 165 - 170

-COOCH₃ 52 - 55

-CH(CN)COOCH₃ 45 - 50

-CH(CH₃)₂ 30 - 35

-CH(CH₃)₂ 18 - 22
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The IR spectrum is expected to show characteristic absorption bands for the nitrile and ester

functional groups.

Table 4: Expected IR Absorption Bands for Methyl 2-Cyano-3-Methylbutanoate

Functional Group Wavenumber (cm⁻¹) Intensity

C≡N (Nitrile) 2240 - 2260 Medium

C=O (Ester) 1735 - 1750 Strong

C-O (Ester) 1000 - 1300 Strong

C-H (Alkyl) 2850 - 3000 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. PubChem indicates the availability of GC-MS data. The expected molecular

ion peak [M]⁺ would be observed at m/z = 141. Key fragmentation patterns would likely involve

the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the isopropyl

group (-CH(CH₃)₂).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3181075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis

Crude Product

Purification
(Distillation/Chromatography)

Purified Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for structural elucidation.

Conclusion
This technical guide provides a summary of the available structural and physicochemical

information for methyl 2-cyano-3-methylbutanoate. While a complete set of experimental

data is not currently available, the compiled computed data and information from analogous

compounds offer valuable insights for researchers and professionals working with this

molecule. The outlined synthetic and analytical methodologies provide a practical framework

for its preparation and characterization. Further experimental studies are warranted to fully

validate the predicted properties and to explore the full potential of this versatile chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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